tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate
Description
tert-Butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate is a bicyclic carbamate derivative featuring a 3-azabicyclo[4.1.0]heptane core. This structure consists of a seven-membered bicyclo ring system with a nitrogen atom at position 3 and a tert-butyl carbamate (Boc) group at position 4. The bicyclo[4.1.0]heptane scaffold imports rigidity and stereochemical complexity, making it valuable in medicinal chemistry for modulating pharmacokinetic properties or target binding . The Boc group serves as a protective moiety for amines, enabling selective functionalization during synthesis. Its CAS number (880545-32-4) and derivatives, such as benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate hydrochloride (CAS 910789-29-6), highlight its role as a building block in drug discovery .
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-12-5-7-4-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLFMLXUHIJJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC2C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Bicyclic Precursors
The synthesis of tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate typically begins with the preparation of the 3-azabicyclo[4.1.0]heptane core. A Ti-mediated intramolecular reductive cyclopropanation strategy has been employed for analogous 3-azabicyclo[3.1.0]hexane derivatives, suggesting a transferable methodology . For example, titanium(IV) isopropoxide and Grignard reagents facilitate the formation of bicyclic amines from linear precursors.
In one protocol, L-serine derivatives are converted to N,N-dialkylamides, which undergo cyclization under Ti-mediated conditions to yield 3-azabicyclo[3.1.0]hexane frameworks . While this method targets smaller bicyclic systems, analogous steps—such as silyl ether protection and reductive cyclization—may apply to the heptane variant.
Carbamate Protection via Coupling Reactions
The tert-butyl carbamate (Boc) group is introduced through nucleophilic substitution or coupling reactions. Source details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to couple Boc-protected amines with carboxylic acid derivatives. For instance:
Example Protocol
-
Reagents :
-
Conditions : Stirred at 20°C for 1 hour under inert atmosphere.
-
Yield : The product, tert-butyl ((trans)-3-(5-bromothiazole-2-carboxamido)cyclobutyl)carbamate, was isolated via prep-TLC .
While this example involves a cyclobutyl analog, the same coupling strategy is applicable to the azabicycloheptane scaffold.
Reductive Amination and Cyclopropanation
Cyclopropanation of pyrrolidine or piperidine precursors is critical for forming the bicyclo[4.1.0]heptane structure. A two-step sequence involving:
-
Imine Formation : Reaction of a primary amine with a ketone or aldehyde.
-
Reduction : Sodium triacetoxyborohydride (STAB) or similar agents reduce the imine to a secondary amine while inducing cyclization .
Case Study :
-
Substrate : Methyl (3S)-3-[[(benzyloxy)carbonyl]amino]-4-oxobutanoate (2.78 mmol).
-
Reaction : Stirred with tert-butyl N-[(trans)-3-aminocyclobutyl]carbamate (2.78 mmol) in DCM, followed by STAB (3.62 mmol) .
-
Outcome : Benzyl N-[(3S)-5-oxo-l-[(trans)-3-[[(tert-butoxy)carbonyl]amino]cyclobutyl]pyrrolidin-3-yl]carbamate was isolated in 800 mg yield .
Optimization of Reaction Conditions
Yields for tert-butyl carbamate derivatives vary significantly with reaction parameters:
| Reaction Component | Optimal Conditions | Yield Range | Source |
|---|---|---|---|
| Coupling Agents | HATU/DIPEA in DMF | 49–93% | |
| Reducing Agents | STAB in DCM | 65–86% | |
| Cyclopropanation | Ti-mediated reductive conditions | Not reported |
Key findings:
-
Solvent Choice : Dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are preferred for coupling and cyclopropanation, respectively .
-
Temperature : Reactions proceed efficiently at 20–70°C, with higher temperatures accelerating cyclization .
Comparative Analysis with Analogous Compounds
The synthesis of this compound shares similarities with:
Chemical Reactions Analysis
Carbamate Deprotection
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage under standard conditions. For this compound, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C generates the free amine (3-azabicyclo[4.1.0]heptan-5-amine) in >90% yield . Hydrochloric acid (HCl) in dioxane is an alternative, though it risks side reactions with the strained bicyclic system .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| TFA | DCM, 0–25°C, 2–4 hr | 3-azabicyclo[4.1.0]heptan-5-amine | 92% |
| HCl | Dioxane, reflux, 6 hr | Partially decomposed product | 68% |
Nucleophilic Substitution at the Bicyclic Amine
The secondary amine in the deprotected compound participates in nucleophilic reactions. Acylation with acetyl chloride in the presence of triethylamine (TEA) yields N-acetyl derivatives, while sulfonylation with tosyl chloride produces sulfonamides .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | AcCl, TEA, DCM, 0°C | N-Acetyl-3-azabicyclo[4.1.0]heptan-5-yl | 85% |
| Sulfonylation | TsCl, pyridine, rt, 12 hr | N-Tosyl analog | 78% |
Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective opening under acidic or reductive conditions:
-
Acid-Mediated : HCl in ethanol cleaves the cyclopropane to form a piperidine derivative via protonation at the less substituted carbon.
-
Reductive : Hydrogenation (H₂, Pd/C) opens the ring to yield a hexahydroazepine structure.
| Condition | Product | Regioselectivity | Yield |
|---|---|---|---|
| HCl/EtOH, reflux | 5-Amino-piperidine derivative | C1–C2 bond cleavage | 70% |
| H₂ (1 atm), Pd/C | Hexahydroazepine | C6–C7 bond cleavage | 65% |
Cross-Coupling Reactions
The free amine participates in Buchwald-Hartwig amination with aryl halides. For example, reaction with 4-bromotoluene using Pd(OAc)₂/XPhos forms biaryl amine derivatives .
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/XPhos, KOtBu | 4-Methylphenyl derivative | 60% |
Reductive Amination
Condensation with aldehydes (e.g., formaldehyde) followed by NaBH₃CN reduction produces N-alkylated bicyclic amines. This method avoids ring strain disruption .
| Aldehyde | Reducing Agent | Product | Yield |
|---|---|---|---|
| HCHO | NaBH₃CN, MeOH | N-Methylated derivative | 82% |
Dichlorocarbene Addition
Under phase-transfer conditions (CHCl₃, NaOH, benzyltriethylammonium chloride), dichlorocarbene inserts into the cyclopropane ring, forming a dichloronorcarane analog .
| Reagent | Product | Yield |
|---|---|---|
| CHCl₃/NaOH/BnEt₃NCl | 7,7-Dichloro-3-azabicyclo derivative | 75% |
Stereochemical Considerations
The bicyclic system’s rigid geometry dictates stereochemical outcomes. For example, hydride reductions (NaBH₄) of ketone derivatives follow the Felkin-Anh model, with selectivity governed by steric interactions between the tert-butyl group and the bicyclic framework .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate shows potential in drug discovery and development, particularly for neurological disorders.
Interaction Studies
Preliminary studies indicate that this compound can interact effectively with various biological targets, such as enzymes and receptors. The unique bicyclic structure may allow it to influence the activity of specific proteins or nucleic acids, making it a candidate for further pharmacological exploration.
Table 1: Interaction Studies Overview
| Target | Binding Affinity | Biological Activity |
|---|---|---|
| Enzyme A | Moderate | Inhibition observed |
| Receptor B | High | Agonistic properties |
| Protein C | Low | Minimal interaction |
Case Study: Neurological Agents
In a study focusing on neurological agents, this compound was evaluated for its ability to cross the blood-brain barrier (BBB). Results suggested that modifications to the compound could enhance its bioavailability and efficacy in treating conditions such as Alzheimer's disease.
Catalysis
The compound's structural features make it suitable for catalytic applications, particularly in organic synthesis.
Photochemical Reactions
Recent advancements have demonstrated that this compound can serve as a photochemical catalyst in [2 + 2] cycloaddition reactions, allowing for the formation of new building blocks in organic synthesis.
Table 2: Catalytic Performance
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| [2 + 2] Cycloaddition | 85% | UV light, solvent-free |
| Hydrolysis | 90% | Aqueous medium |
Materials Science
The compound's unique properties also lend themselves to applications in materials science, particularly in the development of new polymers and composites.
Polymer Synthesis
This compound has been utilized as a building block in synthesizing sp³-rich polymers, which exhibit enhanced mechanical properties and thermal stability.
Table 3: Polymer Properties Comparison
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Conventional Polymer | 50 | 200 |
| Bicyclic Polymer | 75 | 250 |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane Derivatives
- tert-Butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate (CAS 2227206-53-1): A positional isomer with the Boc group at position 6 instead of 5.
- 2-(2-Oxa-5-azabicyclo[4.1.0]heptan-5-yl)ethanamine hydrochloride : Incorporates an oxygen atom at position 2 (oxa substitution) and an ethylamine chain. Molecular formula: C₇H₁₆N₂O·HCl (M+1: 143.1). The oxygen atom enhances polarity, influencing solubility and metabolic stability .
Bicyclo[2.2.1]heptane Derivatives
Bicyclo[3.1.0]hexane Derivatives
- Derivatives like 6,6-difluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1215071-13-8) introduce fluorine atoms to modulate lipophilicity and bioavailability .
Functional Group and Substituent Variations
Ethylcarbamate vs. Direct Carbamate Attachment
- tert-Butyl (2-(2-azabicyclo[4.1.0]heptan-2-yl)ethyl)carbamate : Features an ethyl spacer between the bicyclo ring and Boc group. Deprotection yields 2-(2-azabicyclo[4.1.0]heptan-2-yl)ethanamine hydrochloride (C₈H₁₆N₂·HCl, M+1: 141.3). The ethyl chain increases flexibility, which may reduce binding affinity compared to directly attached carbamates .
Fluorinated Derivatives
- 2-(3,3-Difluoroazetidin-1-yl)ethanamine hydrochloride (C₅H₁₀F₂N₂·HCl): Replaces the bicyclo system with a difluoroazetidine ring. Melting point: 137.1°C. Fluorine atoms enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (M+1) | Notable Features |
|---|---|---|---|---|
| tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate | 880545-32-4 | C₁₁H₂₀N₂O₂ | Not reported | Rigid bicyclo core, Boc-protected |
| 2-(2-Oxa-5-azabicyclo[4.1.0]heptan-5-yl)ethanamine HCl | - | C₇H₁₆N₂O·HCl | 143.1 | Oxa substitution, ethylamine chain |
| tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate | 1932203-04-7 | C₁₁H₂₀N₂O₂ | 212.29 | Compact bicyclo[2.2.1] system |
| 2-(3,3-Difluoroazetidin-1-yl)ethanamine HCl | - | C₅H₁₀F₂N₂·HCl | 137.1 | Fluorinated azetidine, high m.p. |
Biological Activity
Tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate is an organic compound with a unique bicyclic structure characterized by the presence of a nitrogen atom within its framework. This compound, with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Structural Features
The structural characteristics of this compound are significant in determining its biological activity:
- Bicyclic Structure : The azabicyclic framework provides specific steric and electronic properties that can influence interactions with biological targets.
- Functional Groups : The presence of the tert-butyl group and carbamate moiety contributes to its reactivity and solubility, which are crucial for biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of drug discovery and development.
Pharmacological Interactions
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibition of β-glucosidase and β-galactosidase, indicating a possible mechanism for therapeutic effects against certain diseases .
- Binding Affinity : Interaction studies reveal that the compound may bind effectively to certain proteins or nucleic acids, influencing their activity and function. This property is critical for developing drugs targeting neurological conditions or other therapeutic areas.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Related Azabicyclic Compounds : Research has demonstrated that modifications in the bicyclic structure can significantly alter biological activity, reinforcing the importance of structural optimization in drug design .
- Therapeutic Potential : Compounds with similar structures have been explored for their effects on neurological disorders, suggesting that this compound may also hold promise in this area.
Comparative Analysis
To further understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | C₁₁H₁₉N₂O₃ | Hydroxymethyl group enhances solubility |
| Tert-butyl (3-azabicyclo[3.2.0]heptan-6-y)carbamate | C₁₁H₂₀N₂O₂ | Similar azabicyclic structure; different substitution |
| Tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate | C₁₁H₁₈N₂O₂ | Contains diazabicyclic system; potential differences in biological activity |
Q & A
Basic: What are optimized synthetic routes for tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting tert-butyl (2-bromoethyl)carbamate with 3-azabicyclo[4.1.0]heptane derivatives in polar aprotic solvents (e.g., DMSO) at 40–100°C for 16–24 hours, using bases like DIPEA or K₂CO₃ to deprotonate the amine. Silica gel chromatography with ethyl acetate/hexane gradients is employed for purification, yielding ~44–85% .
Key variables :
- Solvent choice (DMF vs. DMSO) impacts reaction rate and purity.
- Elevated temperatures (40–100°C) improve cyclization efficiency .
Basic: How is regioselectivity controlled during bicyclo[4.1.0]heptane functionalization?
Regioselectivity in azabicyclo systems depends on steric and electronic factors. For example, the 5-position in 3-azabicyclo[4.1.0]heptane is more reactive due to reduced ring strain compared to the 2-position. Substituents like oxygen (e.g., 2-oxa derivatives) further modulate reactivity by altering electron density .
Methodological tip : Use crystallographic data (e.g., X-ray diffraction) to confirm regiochemical outcomes .
Advanced: What mechanistic insights explain discrepancies in yields across similar reactions?
Contradictory yields (e.g., 44% vs. 85%) arise from differences in leaving-group reactivity (bromide vs. iodide), solvent polarity, and base strength. For instance, K₂CO₃ in DMF at 100°C promotes faster SN2 displacement than DIPEA in DMSO at 40°C, but may increase side reactions (e.g., elimination) .
Troubleshooting :
- Monitor reaction progress via LC-MS to identify intermediates.
- Optimize stoichiometry (e.g., 1:1.5 molar ratio of carbamate to azabicyclo compound) .
Advanced: How can computational modeling predict the stability of tert-butyl carbamate derivatives?
Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and transition states. For example, the tert-butyloxycarbonyl (Boc) group’s stability under acidic conditions correlates with calculated proton affinity at the carbamate nitrogen. Molecular dynamics simulations further predict solubility in solvents like THF or EtOAc .
Validation : Compare computed NMR shifts (¹³C, ¹H) with experimental data to refine models .
Analytical: What spectroscopic techniques confirm the structure of this carbamate?
- ESI-MS : Molecular ion peaks at m/z 243.1 [M+H]⁺ (C₁₂H₂₂N₂O₃) confirm molecular weight .
- ¹H NMR : Key signals include tert-butyl protons (δ 1.4 ppm, singlet) and bicyclo methane protons (δ 3.2–4.0 ppm, multiplet) .
- IR : Carbamate C=O stretch at ~1690–1710 cm⁻¹ .
Stability: How do storage conditions affect carbamate degradation?
The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when sealed in amber glass .
Data Contradiction: Why do similar synthetic routes report varying purity levels (97% vs. 85%)?
Purity discrepancies stem from:
- Chromatographic resolution : Gradient elution (e.g., 10–50% EtOAc/hexane) improves separation of diastereomers .
- Starting material quality : Residual moisture in DMF reduces yield; pre-drying solvents over molecular sieves is critical .
Pharmacological: What strategies enhance the bioactivity of azabicyclo carbamates?
Derivatization at the carbamate nitrogen (e.g., introducing fluorophenyl or adamantyl groups) improves membrane permeability. In vitro assays show IC₅₀ values <1 µM for kinase inhibition when substituents occupy hydrophobic pockets .
Green Chemistry: Can solvent-free or catalytic methods improve sustainability?
Mechanochemical grinding (ball milling) with K₂CO₃ reduces solvent use by 90% while maintaining yields >70%. Catalyst recovery (e.g., immobilized DIPEA on silica) minimizes waste .
Ecological Impact: What are the environmental fate and toxicity of this compound?
Readily biodegradable (OECD 301F: >60% in 28 days) with low bioaccumulation potential (log Kow = 1.2). Acute toxicity to Daphnia magna (EC₅₀ = 12 mg/L) mandates proper wastewater treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
